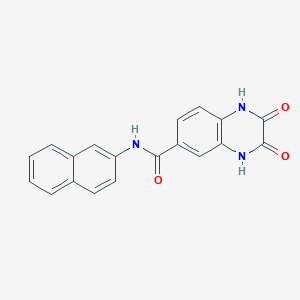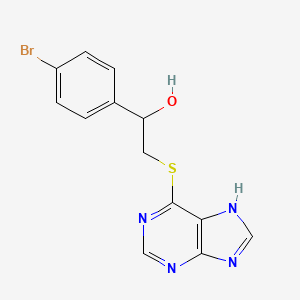
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is a complex organic compound characterized by its unique structure, which includes a bromine atom, a purine ring, and a benzenemethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol typically involves multiple steps, starting with the preparation of the purine derivative and the benzenemethanol derivative. The key steps include:
Bromination: Introduction of the bromine atom into the benzenemethanol structure.
Thioether Formation: Coupling of the purine derivative with the brominated benzenemethanol through a thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as azides or nitriles.
Wissenschaftliche Forschungsanwendungen
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-alpha-methylbenzenemethanol: Similar structure but lacks the purine ring.
6-Bromo-1H-purin-2-ylthio-methylbenzenemethanol: Similar structure with a different position of the bromine atom.
Uniqueness
4-Bromo-alpha-((1H-purin-6-ylthio)methyl)benzenemethanol is unique due to the presence of both the bromine atom and the purine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
106609-68-1 |
|---|---|
Molekularformel |
C13H11BrN4OS |
Molekulargewicht |
351.22 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(7H-purin-6-ylsulfanyl)ethanol |
InChI |
InChI=1S/C13H11BrN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7,10,19H,5H2,(H,15,16,17,18) |
InChI-Schlüssel |
AJWAPHOSPGHEJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(CSC2=NC=NC3=C2NC=N3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


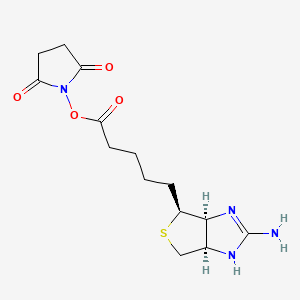
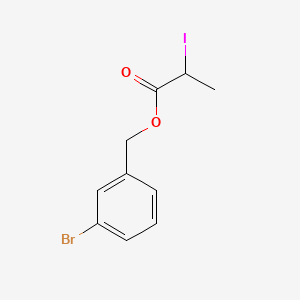
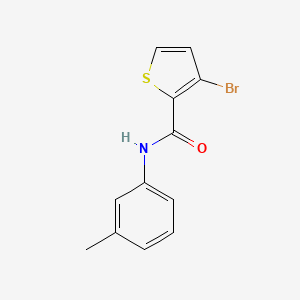
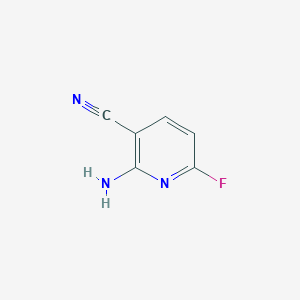
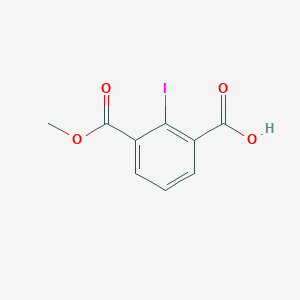
![4-[4-(2-Fluorophenoxy)-6-methyl-5-nitropyrimidin-2-yl]morpholine](/img/structure/B14136809.png)
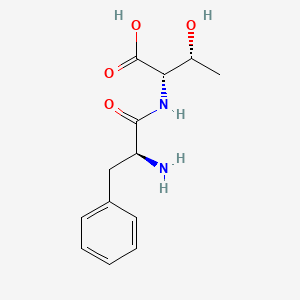
![3-(2-fluorophenyl)-4-[[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione](/img/structure/B14136824.png)
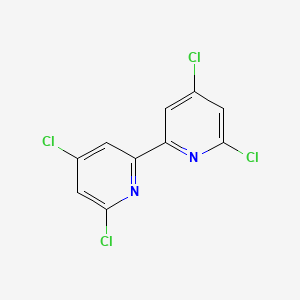
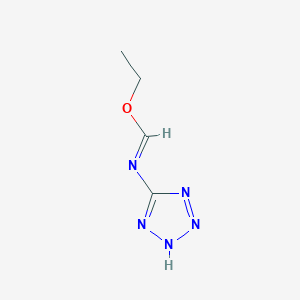
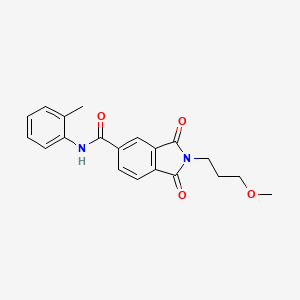
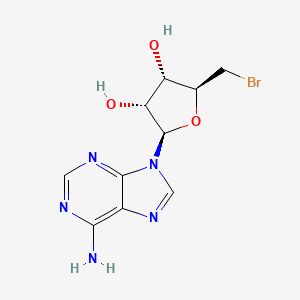
![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)
